molecular formula C18H16BrN3OS B2364527 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1206997-44-5

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2364527
CAS No.: 1206997-44-5
M. Wt: 402.31
InChI Key: XZUHOLOVJRWUIO-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a thioamide group, a phenyl group, and a bromophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the thioamide group, and the bromophenyl group. These functional groups could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Imidazole derivatives, such as those related to the compound , have been synthesized and evaluated for their antimicrobial activity. For example, Gul et al. (2017) synthesized similar compounds which demonstrated considerable activity against various microbial species, highlighting the potential of these compounds in antimicrobial applications (Gul et al., 2017).

Anticancer and Antitumor Activity

  • Evren et al. (2019) investigated similar compounds for their anticancer activity, finding that certain derivatives exhibited significant activity against human lung adenocarcinoma cells (Evren et al., 2019).
  • Another study by Daraji et al. (2021) synthesized and evaluated imidazole derivatives for their antimicrobial activities and examined their potency against resistant bacterial strains, demonstrating the potential of these compounds in cancer treatment (Daraji et al., 2021).

Antifungal and Antimicrobial Applications

  • Altındağ et al. (2017) designed and synthesized similar compounds, evaluating them for antifungal activity. This study highlights the effectiveness of these compounds against fungal infections, which is crucial in addressing drug-resistant fungal issues (Altındağ et al., 2017).
  • Punia et al. (2021) also explored the antimicrobial potential of pyrazole-imidazole-triazole hybrids, indicating the broad spectrum of biological activities of these compounds (Punia et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing an imidazole ring have biological activity and can interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, potential uses, and safety profile. It could also be interesting to explore its synthesis in more detail .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c1-20-17(23)12-24-18-21-11-16(13-7-9-14(19)10-8-13)22(18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUHOLOVJRWUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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